N-[2-(2-Aminoethoxy)ethyl]tetradecanamide
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Overview
Description
N-[2-(2-Aminoethoxy)ethyl]tetradecanamide is a chemical compound with the molecular formula C16H34N2O2. It is an amide derivative that features a long aliphatic chain, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminoethoxy)ethyl]tetradecanamide typically involves the reaction of tetradecanoic acid with 2-(2-aminoethoxy)ethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Aminoethoxy)ethyl]tetradecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include alkyl halides and strong bases.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces substituted amides and other derivatives.
Scientific Research Applications
N-[2-(2-Aminoethoxy)ethyl]tetradecanamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a surfactant.
Biology: Investigated for its potential role in cell membrane interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Aminoethoxy)ethyl]tetradecanamide involves its interaction with cell membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific protein targets, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tetradecanamide: A simpler amide with a similar aliphatic chain but lacking the aminoethoxyethyl group.
N-(2-Aminoethyl)tetradecanamide: Similar structure but with a different substitution pattern on the amide nitrogen.
Uniqueness
N-[2-(2-Aminoethoxy)ethyl]tetradecanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins .
Properties
CAS No. |
113341-05-2 |
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Molecular Formula |
C18H38N2O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]tetradecanamide |
InChI |
InChI=1S/C18H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(21)20-15-17-22-16-14-19/h2-17,19H2,1H3,(H,20,21) |
InChI Key |
UFCPDNUNURSFFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCOCCN |
Origin of Product |
United States |
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